molecular formula C7H7Cl2N B14347836 2,3-Dichloro-4-ethylpyridine CAS No. 92759-36-9

2,3-Dichloro-4-ethylpyridine

Cat. No.: B14347836
CAS No.: 92759-36-9
M. Wt: 176.04 g/mol
InChI Key: RXNNIXJVRRLILL-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-ethylpyridine is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and an ethyl group at the 4th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethylpyridine typically involves the chlorination of 4-ethylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process, where 4-ethylpyridine is reacted with chlorine gas in a reactor equipped with temperature and pressure controls. This method allows for efficient production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-4-ethylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-ethylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The chlorine atoms and ethyl group contribute to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-4-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and an ethyl group allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

92759-36-9

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2,3-dichloro-4-ethylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3

InChI Key

RXNNIXJVRRLILL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)Cl)Cl

Origin of Product

United States

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